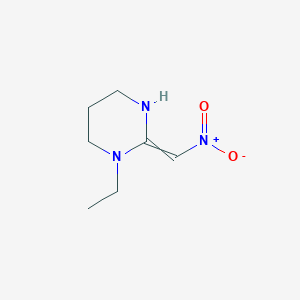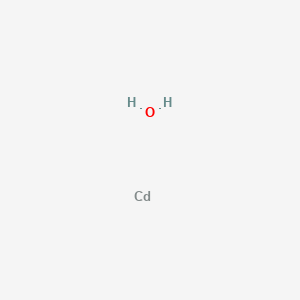
1-Ethyl-2-(nitromethylidene)hexahydropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-(nitromethylidene)hexahydropyrimidine is a nitrogen-containing heterocyclic compound It belongs to the class of hexahydropyrimidines, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-(nitromethylidene)hexahydropyrimidine can be synthesized through a multi-step process involving the condensation of ethyl benzoylacetate with formaldehyde and primary amines in the presence of a suitable catalyst. The reaction typically occurs in boiling pyridine or methanol, yielding the desired hexahydropyrimidine derivative .
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave irradiation to accelerate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-2-(nitromethylidene)hexahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hexahydropyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
1-Ethyl-2-(nitromethylidene)hexahydropyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its cytotoxic and antitumor activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-ethyl-2-(nitromethylidene)hexahydropyrimidine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with nucleic acid synthesis, contributing to its antimicrobial and antitumor activities .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydropyridine: Known for its antimalarial and antibacterial activities.
1,3,5-Triazinane: Used in the synthesis of various heterocyclic compounds.
Uniqueness: 1-Ethyl-2-(nitromethylidene)hexahydropyrimidine is unique due to its specific structural features, such as the nitromethylidene group, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
59761-05-6 |
|---|---|
Formule moléculaire |
C7H13N3O2 |
Poids moléculaire |
171.20 g/mol |
Nom IUPAC |
1-ethyl-2-(nitromethylidene)-1,3-diazinane |
InChI |
InChI=1S/C7H13N3O2/c1-2-9-5-3-4-8-7(9)6-10(11)12/h6,8H,2-5H2,1H3 |
Clé InChI |
PAXFUABYJDTEJJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCNC1=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14602897.png)









